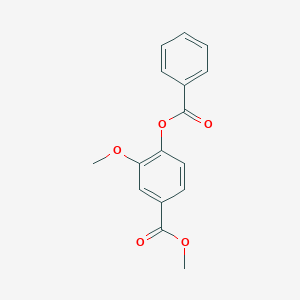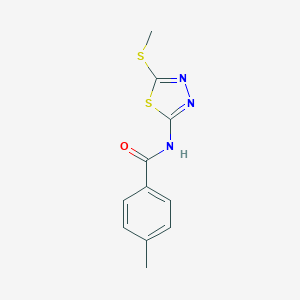
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researches because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .
科学研究应用
Anticancer Activity
1,3,4-Thiadiazole derivatives, including our compound of interest, have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This makes them valuable in the design of new antitumor agents.
Antimicrobial Properties
These derivatives exhibit antimicrobial activities, which means they can be used to combat bacterial infections. Their ability to interfere with bacterial DNA replication makes them candidates for developing new antibiotics .
Antifungal Use
The antifungal properties of 1,3,4-thiadiazole derivatives allow them to be used in treating fungal infections. They can inhibit the growth of various fungi, which is crucial for both medical and agricultural applications .
Antimycobacterial Potential
Thiadiazole derivatives have shown promise in fighting mycobacterial infections, such as tuberculosis. Their mechanism of action includes inhibiting mycobacterial cell wall synthesis .
Analgesic and Anti-inflammatory Effects
These compounds have documented analgesic and anti-inflammatory effects, making them useful in the management of pain and inflammatory conditions .
CNS Activity
1,3,4-Thiadiazole derivatives have been reported to possess central nervous system (CNS) activities, including antipsychotic, antidepressant, and anticonvulsant effects. This opens up possibilities for their use in psychiatric and neurological disorders .
作用机制
1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities . This scaffold derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .
未来方向
1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications.
属性
IUPAC Name |
4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIUDMBRRLQAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(phenylsulfonyl)amino]benzoate](/img/structure/B473421.png)
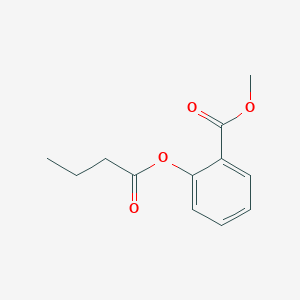
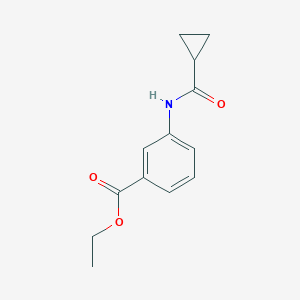

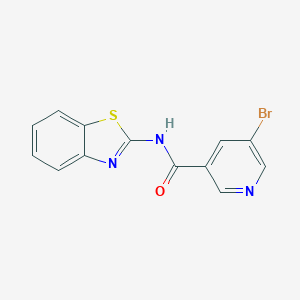
![Ethyl 4-[(4-tert-butylphenyl)sulfonylamino]benzoate](/img/structure/B473559.png)
![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide](/img/structure/B473562.png)
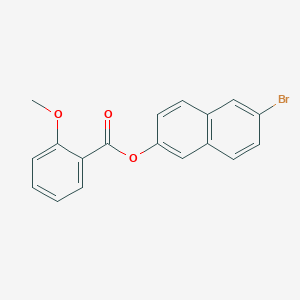

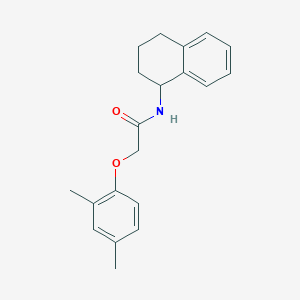

![2-(2,4-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B473727.png)
![3,4,5-trimethoxy-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B473746.png)
